(2E)-2-(aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(2,3,5,6-tetramethylphenyl)-2-propenethioamide is a member of benzenes.
Scientific Research Applications
Photoisomerization Studies
(2E)-2-(Aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile, a compound related to 3-phenylprop-2-enenitriles, has been studied for its E/Z photoisomerization properties. Chiacchio, Musumarra, and Purrello (1988) investigated the photoisomerization of 3-phenyl-3-(N-substituted amino)-and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles, providing insights into the mechanism of direct irradiation of similar compounds Chiacchio, U., Musumarra, G., & Purrello, G. (1988). Journal of The Chemical Society-perkin Transactions 1..
Synthesis and Characterization Studies
Tayade and Waghmare (2016) conducted research on the isomerisation of a series of compounds related to (2E)-2-(aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile. Their work involved the synthesis and characterization of these compounds, revealing valuable information about their chemical structure and properties Tayade, D., & Waghmare, S. A. (2016). International research journal of pharmacy.
Quantum Chemical Investigation
A 2016 study by Jasiński et al. explored the zwitterionic nature of a similar derivative, (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile. This investigation, involving experimental and theoretical methods, sheds light on the molecular structure of such compounds in various states Jasiński, R., et al. (2016). Journal of Molecular Structure.
Cyclization Kinetics Studies
Platonova et al. (2013) studied the cyclization of 3-(Dialkylaminophenyl)-2-(phenylcarbonyl)-prop-2-enenitriles, a group of compounds closely related to the chemical . Their research offers insights into the kinetics of cyclization, which can be relevant for understanding the behavior of (2E)-2-(aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile Platonova, A. Y., et al. (2013). Chemistry of Heterocyclic Compounds.
Electrophysical Characterization
In 2015, Irfan et al. investigated the structural, electro-optical, and charge-transport properties of a compound structurally similar to (2E)-2-(aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile. This research is significant for understanding the electrical and optical properties of such compounds Irfan, A., et al. (2015). Comptes Rendus Chimie.
properties
Product Name |
(2E)-2-(aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile |
---|---|
Molecular Formula |
C14H16N2S |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2,3,5,6-tetramethylphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C14H16N2S/c1-8-5-9(2)11(4)13(10(8)3)6-12(7-15)14(16)17/h5-6H,1-4H3,(H2,16,17)/b12-6+ |
InChI Key |
DKMNDHCKWPIRJA-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)/C=C(\C#N)/C(=S)N)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C=C(C#N)C(=S)N)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.